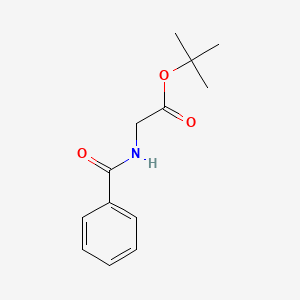

Benzoyl-glycine-t-butyl ester

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

tert-butyl 2-benzamidoacetate |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-11(15)9-14-12(16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) |

InChI Key |

ZCJYVNPPLFBZDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

Benzoyl-glycine-t-butyl ester has been explored for its potential in anticancer therapies. Research indicates that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For instance, a study highlighted its role in synthesizing new anticancer compounds that target specific pathways involved in tumor growth .

Anti-inflammatory Properties

The compound has also shown promise in developing anti-inflammatory drugs. Its structural properties allow it to modulate pathways associated with inflammation, making it a candidate for treating chronic inflammatory diseases .

Peptide Synthesis

Benzoyl-glycine-t-butyl ester serves as a crucial intermediate in peptide synthesis. It is utilized to introduce the benzoyl group into peptides, enhancing their stability and bioactivity. This application is particularly relevant in the pharmaceutical industry for producing peptide-based drugs with improved therapeutic profiles.

| Application | Details |

|---|---|

| Anticancer | Inhibits HDACs; potential for new drug development |

| Anti-inflammatory | Modulates inflammatory pathways; candidate for chronic disease treatment |

| Peptide Synthesis | Introduces benzoyl group; enhances stability and bioactivity |

Pharmaceutical Intermediates

The compound is utilized as an intermediate in synthesizing various pharmaceuticals, including antibiotics and anti-viral agents. Its ability to participate in further chemical reactions makes it valuable for creating complex drug molecules.

Case Studies

-

Synthesis of Rosuvastatin

A notable application of benzoyl-glycine-t-butyl ester is in synthesizing Rosuvastatin, a cholesterol-lowering medication. The compound acts as an essential building block, facilitating the formation of the active pharmaceutical ingredient . -

Development of Elobixibat

Another case involves using benzoyl-glycine-t-butyl ester in the synthesis of Elobixibat, a drug aimed at treating constipation-predominant irritable bowel syndrome (IBS). The compound's role as an intermediate highlights its versatility in pharmaceutical applications .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes selective cleavage under catalytic conditions. A 2023 study demonstrated that tris(4-bromophenyl)aminium radical cation (MB- +) with triethylsilane efficiently removes tert-butyl groups at ambient temperatures, achieving yields up to 95% (Table 1) .

| Condition | Catalyst | Reagent | Yield | Byproduct |

|---|---|---|---|---|

| MB- + (30 mol%) | Triethylsilane | CD3CN/DCM | 95% | Isobutene |

| Acidic (TFA, 2 equiv) | None | - | 0% | - |

| Thermal (80°C) | None | - | Partial | Tris(4-BrPh)NH2 |

This method avoids harsh acids/bases and preserves sensitive functional groups like olefins and other esters .

Acylation Reactions

The benzoyl group acts as an acylating agent in nucleophilic substitutions. In peptide synthesis, it reacts with amines to form stable amide bonds. For example:

-

Amidation : Benzoyl-glycine-t-butyl ester reacts with glycine tert-butyl ester to yield dipeptide derivatives, though steric hindrance from the tert-butyl group reduces efficiency (25% yield) .

-

Transesterification : Under acidic conditions (e.g., HClO4), it undergoes transesterification with alcohols, enabling ester exchange .

Peptide Coupling and Modifications

The glycine backbone facilitates peptide bond formation. Key applications include:

-

Schiff Base Formation : Reacts with benzophenone imine for enantioselective alkylation, producing chiral α-amino esters (up to 98% yield) .

-

Protection/Deprotection : The tert-butyl group is selectively removed post-coupling using MB- +/triethylsilane, leaving the peptide chain intact .

Stability and Side Reactions

-

Decarboxylation Risk : Under basic conditions or prolonged heating, the tert-butyl ester may cleave, leading to decarboxylation of the glycine moiety .

-

pH Sensitivity : Aqueous workups at pH <6.0 hydrolyze the ester, necessitating neutral conditions (pH 6.5–7.5) for stability .

Comparative Reactivity with Analogues

| Compound | Reactivity with MB- + | Ester Stability | Acylation Efficiency |

|---|---|---|---|

| Benzoyl-glycine-t-butyl ester | High (95% yield) | Moderate | Medium |

| Hippuric Acid | Low | High | High |

| Glycine Ethyl Ester | N/A | Low | High |

Mechanistic Insights

Comparison with Similar Compounds

Structural Differences

The t-butyl ester group distinguishes Benzoyl-glycine-t-butyl ester from analogs like methyl or ethyl esters. Key structural comparisons include:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Ester Group | Key Features |

|---|---|---|---|---|---|

| Benzoyl-glycine-t-butyl ester | 6456-74-2 | C₁₃H₁₇NO₃ | 235.28 | t-butyl | High steric hindrance, thermal stability |

| (N-BENZOYL)GLYCYLGLYCINE METHYL ESTER | 51514-00-2 | C₁₂H₁₄N₂O₄ | 250.25 | Methyl | Smaller ester group, higher polarity |

| Ethyl 2-(2-hydroxybenzoyl)benzoate | 7494-43-1 | C₁₆H₁₄O₄ | 270.28 | Ethyl | Intermediate bulk, moderate stability |

Key Observations :

- Steric Effects : The t-butyl group provides superior steric protection compared to methyl or ethyl esters, reducing enzymatic or acidic hydrolysis .

- Polarity: Methyl esters (e.g., 51514-00-2) exhibit higher polarity, enhancing solubility in polar solvents like methanol, whereas t-butyl derivatives are more lipophilic .

- Thermal Stability : t-Butyl esters demonstrate higher thermal stability (e.g., in GC analysis, methyl esters elute earlier due to lower boiling points) .

Reactivity and Stability

- Hydrolysis Resistance : Benzoyl-glycine-t-butyl ester resists hydrolysis under mildly acidic or basic conditions, making it ideal for stepwise peptide assembly. In contrast, methyl esters hydrolyze readily, as seen in glycan analysis workflows requiring labile protecting groups .

- Synthetic Utility : The t-butyl group is cleaved selectively via strong acids (e.g., trifluoroacetic acid), whereas methyl/ethyl esters require harsher conditions (e.g., saponification), risking side reactions .

Analytical Chemistry

- t-Butyl esters, however, require higher temperatures for elution, limiting their use in routine GC but favoring HPLC applications .

- Glycan Analysis : t-Butyl-protected glycine derivatives are employed in glycosylation studies to stabilize intermediates during enzymatic modifications .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory yield data in benzoyl-glycine-<i>t</i>-butyl ester synthesis?

Q. How should researchers address reproducibility challenges in benzoyl-glycine-<i>t</i>-butyl ester studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw data in repositories (e.g., Zenodo, Figshare) with detailed metadata.

- Specify equipment models, solvent lots, and ambient conditions in methods sections.

- Use electronic lab notebooks (ELNs) for real-time documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.